molecular formula C13H16N2 B6019550 1-(2,6-Dimethylphenyl)-3,5-dimethylpyrazole

1-(2,6-Dimethylphenyl)-3,5-dimethylpyrazole

Cat. No.: B6019550
M. Wt: 200.28 g/mol
InChI Key: MYBUTKPTBUJSNU-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-3,5-dimethylpyrazole is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,6-dimethylphenyl)-3,5-dimethyl-1H-pyrazole is 200.131348519 g/mol and the complexity rating of the compound is 207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomerism Studies

  • Annular Tautomerism in NH-Pyrazoles : The tautomerism of NH-pyrazoles, including 1H-pyrazole derivatives, has been studied using X-ray crystallography and NMR spectroscopy. This research contributes to understanding the structural and chemical behavior of pyrazole derivatives in different states (Cornago et al., 2009).

Catalysis and Organic Synthesis

  • Electrochemically Catalyzed Reactions of 1H-Pyrazoles : Investigation into the electrocatalyzed N-N coupling and ring cleavage of various 1H-pyrazoles, including 3,5-dimethyl-1H-pyrazole, has led to the synthesis of new heterocyclic compounds. These findings are significant for electro-organic synthesis and environmental compatibility (Zandi et al., 2021).

Biological and Pharmacological Research

  • Antibacterial and Antioxidant Activities of Pyrazole Derivatives : Pyrazole derivatives, including 1H-pyrazole compounds, have been synthesized and analyzed for their antibacterial and antioxidant activities. These derivatives show moderate activities, providing insights into their potential pharmacological applications (Lynda, 2021).

  • DNA Binding and Cytotoxicity Studies : Studies on bis-pyrazoles synthesized from 3,5-dimethyl pyrazole have shown interactions with DNA and exhibited in vitro cytotoxicity against cancer cell lines. This highlights the potential therapeutic applications of pyrazole derivatives (Reddy et al., 2017).

Material Science and Chemistry

  • Synthesis of Metallomacrocyclic Complexes : Research involving 3,5-dimethylpyrazolic hybrid ligands shows the synthesis of palladium(II) complexes, contributing to the field of inorganic chemistry and material science (Guerrero et al., 2008).

  • Green Oxidation Catalysis : Derivatives of 1H-pyrazole, including 3,5-dimethyl-1H-pyrazole, have been used in the green, homogeneous oxidation of alcohols. This research is significant for developing eco-friendly and sustainable catalytic processes (Maurya & Haldar, 2020).

  • Vinyl-Addition Polymerization : Studies involving complexes of 1H-pyrazole derivatives have been used in the vinyl-addition polymerization of norbornene. This has implications for polymer chemistry and material synthesis (Benade et al., 2011).

  • Synthesis of Novel Pyrazolecarbonitriles : Research on the synthesis of 1-aryl-1H-pyrazolecarbonitriles, including the use of 1H-pyrazole derivatives, has implications for the development of new chemical compounds with potential agricultural applications (Beck et al., 1988).

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-6-5-7-10(2)13(9)15-12(4)8-11(3)14-15/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBUTKPTBUJSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.